Biotinyl-phenylboronic acid

Vue d'ensemble

Description

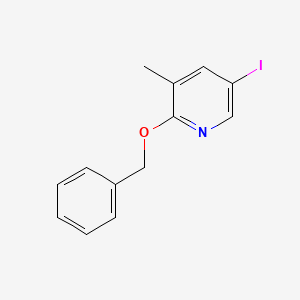

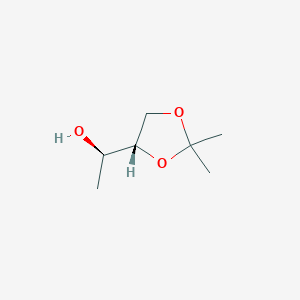

L'acide biotinyl-phénylboronique est un composé qui combine les propriétés de la biotine et de l'acide phénylboronique. La biotine, également connue sous le nom de vitamine B7, est une vitamine hydrosoluble qui joue un rôle crucial dans divers processus métaboliques. L'acide phénylboronique est un composé organique qui contient un groupe fonctionnel acide boronique lié à un cycle phényle. La combinaison de ces deux molécules donne un composé aux propriétés uniques qui le rendent utile dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide biotinyl-phénylboronique implique généralement la conjugaison de la biotine avec l'acide phénylboronique par une série de réactions chimiques. Une méthode courante consiste à utiliser un agent de couplage, tel qu'un ester de N-hydroxysuccinimide (NHS), pour activer le groupe carboxyle de la biotine. Cette biotine activée est ensuite mise à réagir avec l'acide phénylboronique dans des conditions douces pour former le produit souhaité.

Méthodes de production industrielle : La production industrielle d'acide biotinyl-phénylboronique peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus comprend généralement les étapes suivantes :

- Activation de la biotine à l'aide d'un agent de couplage.

- Réaction avec l'acide phénylboronique.

- Purification du produit par des techniques telles que la chromatographie ou la cristallisation.

- Contrôle qualité pour garantir la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'acide biotinyl-phénylboronique peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe acide boronique peut être oxydé pour former des esters boroniques ou des borates.

Réduction : Le cycle phényle peut subir des réactions de réduction pour former des dérivés cyclohexyle.

Substitution : Le groupe acide boronique peut participer à des réactions de substitution, telles que le couplage de Suzuki-Miyaura, pour former des liaisons carbone-carbone.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Hydrogène gazeux ou hydrures métalliques.

Substitution : Catalyseurs au palladium et base dans un solvant organique.

Principaux produits formés :

Oxydation : Esters boroniques ou borates.

Réduction : Dérivés cyclohexyle.

Substitution : Dérivés de l'acide biotinyl-phénylboronique avec de nouvelles liaisons carbone-carbone.

Applications De Recherche Scientifique

L'acide biotinyl-phénylboronique a une large gamme d'applications en recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action de l'acide biotinyl-phénylboronique implique l'interaction du groupe acide boronique avec les diols et les polyols. Cette interaction forme des esters boronates cycliques réversibles, qui peuvent être exploités pour diverses applications. Dans les systèmes biologiques, la partie biotine permet une liaison spécifique à l'avidine ou à la streptavidine, facilitant la délivrance et la détection ciblées.

Cibles et voies moléculaires :

Diols et polyols : Le groupe acide boronique cible les diols et les polyols, formant des complexes réversibles.

Avidine/Streptavidine : La partie biotine se lie spécifiquement à l'avidine ou à la streptavidine, permettant des applications ciblées.

Mécanisme D'action

The mechanism of action of biotinyl-phenylboronic acid involves the interaction of the boronic acid group with diols and polyols. This interaction forms reversible cyclic boronate esters, which can be exploited for various applications. In biological systems, the biotin moiety allows for specific binding to avidin or streptavidin, facilitating targeted delivery and detection.

Molecular Targets and Pathways:

Diols and Polyols: The boronic acid group targets diols and polyols, forming reversible complexes.

Avidin/Streptavidin: The biotin moiety binds specifically to avidin or streptavidin, enabling targeted applications.

Comparaison Avec Des Composés Similaires

L'acide biotinyl-phénylboronique peut être comparé à d'autres dérivés d'acide boronique et conjugués de biotine. Voici quelques composés similaires :

Acide phénylboronique : Il ne possède pas la partie biotine et est principalement utilisé en synthèse organique et dans les applications de détection.

Composés biotinylés : Ces composés contiennent de la biotine mais n'ont pas de groupe acide boronique, ce qui limite leur capacité à interagir avec les diols et les polyols.

Acides phénylboroniques fluorés : Ces composés ont une acidité accrue et des propriétés uniques en raison de la présence d'atomes de fluor.

Unicité : L'acide biotinyl-phénylboronique est unique en ce qu'il combine les propriétés de liaison spécifiques de la biotine à la réactivité polyvalente de l'acide phénylboronique. Cette double fonctionnalité le rend particulièrement précieux dans les applications nécessitant à la fois une liaison ciblée et une réactivité chimique.

Propriétés

IUPAC Name |

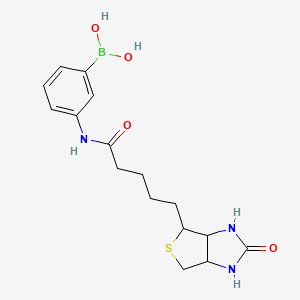

[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BN3O4S/c21-14(18-11-5-3-4-10(8-11)17(23)24)7-2-1-6-13-15-12(9-25-13)19-16(22)20-15/h3-5,8,12-13,15,23-24H,1-2,6-7,9H2,(H,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAZPFOELSKBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

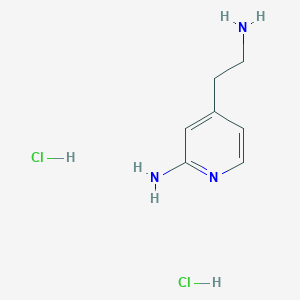

![tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B3245082.png)

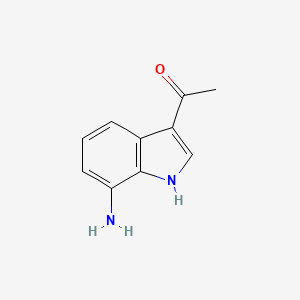

![(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B3245113.png)

![Imidazo[1,2-b]pyridazine-3,6-diamine](/img/structure/B3245131.png)